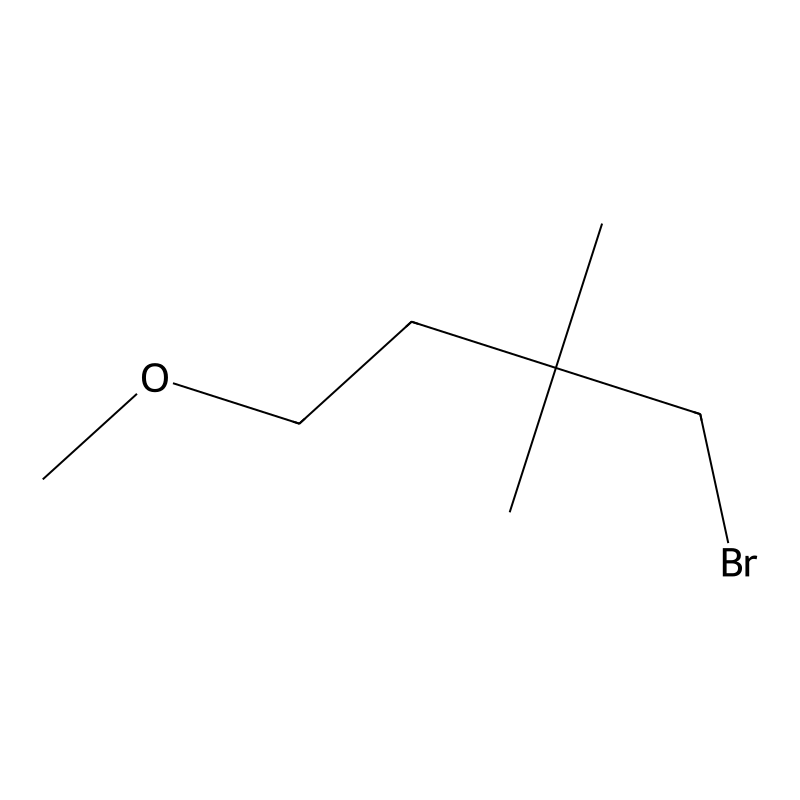

1-Bromo-4-methoxy-2,2-dimethylbutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application of α-bromination reaction on acetophenone derivatives in experimental teaching

Summary of the Application: This study focuses on the α-bromination reaction of carbonyl compounds, a significant topic in organic chemistry.

Methods of Application: The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent.

Synthesis and reactions of 4-hydroxy-2(1H)-quinolones

Scientific Field: Organic Chemistry, Pharmaceutical Research

Summary of the Application: This review covers the synthesis and reactions of 4-hydroxy-2(1H)-quinolones, which have shown diverse biological and pharmaceutical activities.

Methods of Application: The review discusses the synthetic methodology of quinolin-2,4-dione derivatives and their utility in the synthesis of fused ring systems.

1-Bromo-4-methoxy-2,2-dimethylbutane is a chemical compound with the molecular formula C₇H₁₅BrO and a molecular weight of 195.1 g/mol. This compound is characterized as a colorless liquid with a boiling point of 157 °C and a melting point of -94 °C. It is classified as a non-polar compound, making it insoluble in water but soluble in organic solvents . The presence of both bromo and methoxy groups in its structure contributes to its utility in various

There is no current information available on the mechanism of action of BDMDB.

1-Bromo-4-methoxy-2,2-dimethylbutane can be synthesized through various methods:

- Alkylation Reactions: One common approach involves the alkylation of 4-methoxy-2,2-dimethylbutanol with bromine or a brominating agent.

- Nucleophilic Substitution: The compound can also be produced by reacting 1-bromo-4-methoxybutane with a suitable nucleophile under controlled conditions.

These methods highlight its accessibility for laboratory synthesis and research purposes .

This compound finds applications primarily in:

- Organic Synthesis: It serves as an intermediate in the preparation of more complex molecules.

- Pharmaceutical Development: Due to its structural features, it may be involved in synthesizing pharmaceutical agents, particularly anti-inflammatory drugs .

Additionally, its unique properties make it suitable for various research applications within medicinal chemistry.

Several compounds share structural similarities with 1-bromo-4-methoxy-2,2-dimethylbutane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-4-methoxybutane | C₅H₁₁BrO | Lacks dimethyl substitution |

| 1-Bromo-4-methoxy-2,3-dimethylbutane | C₇H₁₅BrO | Contains an additional methyl group |

| 1-Bromo-4-methoxy-2,2-dimethylpentane | C₈H₁₉BrO | Longer carbon chain compared to target |

Uniqueness: The distinctive feature of 1-bromo-4-methoxy-2,2-dimethylbutane lies in its combination of both bromo and methoxy groups alongside its specific carbon backbone. This combination allows for diverse reactivity patterns not present in simpler or structurally different analogs.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-bromo-4-methoxy-2,2-dimethylbutane, which precisely describes the structural features and substitution pattern [1] [2]. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for naming alkyl halides, where the longest carbon chain serves as the parent alkane, and substituents are identified by their position and nature [4]. The naming methodology for alkyl halides requires the identification of the principal chain, numbering to give substituents the lowest possible numbers, and systematic designation of each functional group [4].

The compound is registered under Chemical Abstracts Service number 1495716-23-8, providing a unique identifier for chemical databases and regulatory purposes [1] [5] [3]. Additional registry numbers include the European Community number 996-117-8, which facilitates identification within European chemical regulations [1]. Alternative identifiers include the PubChem Compound Identification number 66050588, which provides access to comprehensive chemical data and structural information [1] [6].

Table 1: Alternative Names and Registry Numbers

| Name Type | Identifier |

|---|---|

| International Union of Pure and Applied Chemistry Name | 1-bromo-4-methoxy-2,2-dimethylbutane |

| Chemical Abstracts Service Registry | 1495716-23-8 |

| European Community Number | 996-117-8 |

| PubChem Synonym | VJC71623 |

| Depositor Code | AKOS015393145 |

| Catalog Number | MFCD21674589 |

Commercial synonyms and catalog numbers vary among chemical suppliers, with designations such as VJC71623 and AKOS015393145 commonly used in chemical procurement databases [1] [3]. The Molecular Design Limited number MFCD21674589 provides another standardized identifier for this compound across chemical information systems [3].

Structural Representation and Molecular Formula (C₇H₁₅BrO)

The molecular formula C₇H₁₅BrO accurately represents the atomic composition of 1-bromo-4-methoxy-2,2-dimethylbutane, indicating seven carbon atoms, fifteen hydrogen atoms, one bromine atom, and one oxygen atom [1] [2]. This formula corresponds to a molecular weight of 195.10 grams per mole, calculated from the sum of atomic weights of constituent elements [1] [5]. The exact mass of the compound is 194.03063 daltons, with the monoisotopic mass being identical due to the predominance of the most abundant isotopes [1].

The Simplified Molecular Input Line Entry System representation CC(C)(CCOC)CBr provides a linear text format describing the molecular connectivity [1] [2] [6]. This notation indicates the central carbon atom bearing two methyl groups, connected to a chain terminating in both bromine and methoxy functionalities [1]. The International Chemical Identifier string InChI=1S/C7H15BrO/c1-7(2,6-8)4-5-9-3/h4-6H2,1-3H3 offers a more detailed structural description that includes connectivity and hydrogen atom positions [1] [2].

Table 2: Basic Molecular Information

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 1-bromo-4-methoxy-2,2-dimethylbutane |

| Chemical Abstracts Service Registry Number | 1495716-23-8 |

| Molecular Formula | C₇H₁₅BrO |

| Molecular Weight | 195.10 g/mol |

| PubChem Compound Identification | 66050588 |

| International Chemical Identifier | InChI=1S/C7H15BrO/c1-7(2,6-8)4-5-9-3/h4-6H2,1-3H3 |

| International Chemical Identifier Key | GEJXSUDUSJCFMK-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CC(C)(CCOC)CBr |

The compound exhibits a complexity value of 71.3 as calculated by computational methods, reflecting the branched nature and multiple functional groups present in the structure [1]. The topological polar surface area measures 9.2 square angstroms, indicating limited polar character due to the single oxygen atom in the methoxy group [1] [3].

Three-Dimensional Configuration and Stereochemistry

The three-dimensional configuration of 1-bromo-4-methoxy-2,2-dimethylbutane reveals an acyclic structure with significant conformational flexibility due to multiple rotatable bonds [1]. The compound contains four rotatable bonds, allowing for numerous possible conformational arrangements around carbon-carbon single bonds [1] [3]. This flexibility is characteristic of acyclic alkyl halides and contributes to the dynamic nature of the molecular structure in solution [7] [8].

Stereochemical analysis reveals that the compound contains no chiral centers, resulting in the absence of optical activity and eliminating the possibility of enantiomers [1]. Both defined and undefined atom stereocenters are reported as zero, confirming the achiral nature of this molecule [1]. Similarly, no defined or undefined bond stereocenters exist, indicating the absence of geometric isomerism around double bonds [1].

The molecular geometry around the tertiary carbon at position 2 exhibits tetrahedral coordination with bond angles approximating 109.5 degrees [9]. This carbon center bears two methyl substituents and connects to both the terminal bromomethyl group and the internal carbon chain [9]. The steric environment around this tertiary center influences the overall molecular conformation and may affect chemical reactivity patterns [9].

Table 3: Stereochemical and Conformational Parameters

| Parameter | Value | Description |

|---|---|---|

| Chiral Centers | 0 | No asymmetric carbon atoms present |

| Stereoisomers Possible | 1 (no stereoisomers) | Single constitutional isomer |

| Conformational Flexibility | High (acyclic structure) | Multiple conformations possible due to carbon-carbon bond rotation |

| Rotatable Bonds | 4 | Carbon-carbon bonds allowing free rotation |

| Ring Systems | 0 (acyclic) | Linear, non-cyclic structure |

| Molecular Symmetry | None (asymmetric) | No symmetry elements present |

Conformational analysis reveals that the molecule can adopt various spatial arrangements through rotation around single bonds, with preferred conformations likely influenced by steric interactions between substituents [7] [8]. The presence of bulky methyl groups on the tertiary carbon may create conformational preferences that minimize steric clashing [8].

Functional Group Analysis

The molecular structure of 1-bromo-4-methoxy-2,2-dimethylbutane incorporates three distinct functional group categories: the bromo group, the methoxy group, and the dimethyl substituents [1]. Each functional group contributes unique chemical and physical properties to the overall molecular behavior [10] [11]. The combination of these functionalities creates a multifunctional molecule with diverse reactivity patterns [10].

Table 4: Functional Group Analysis

| Functional Group | Position | Characteristics |

|---|---|---|

| Bromo Group (-Br) | Carbon-1 | Terminal halogen, high electronegativity, leaving group capability |

| Methoxy Group (-OCH₃) | Carbon-4 | Ether linkage, electron-donating, increases lipophilicity |

| Primary Alkyl Chain | Four-carbon backbone | Saturated hydrocarbon chain |

| Tertiary Carbon Center | Carbon-2 | Quaternary substitution pattern, steric hindrance |

| Dimethyl Substituents | Both attached to Carbon-2 | Branching substituents, increased molecular bulk |

Bromo Group Properties and Position

The bromo group occupies the terminal position on carbon-1, representing the primary functional group that defines this compound as an alkyl halide [1] [10]. Bromine exhibits significant electronegativity (2.96 on the Pauling scale), creating a polarized carbon-bromine bond with partial positive charge on carbon and partial negative charge on bromine [12] [10]. This polarization renders the carbon electrophilic and susceptible to nucleophilic attack [10] [13].

The carbon-bromine bond strength measures approximately 68 kilocalories per mole, significantly weaker than carbon-hydrogen or carbon-carbon bonds [12] [10]. This relatively weak bond strength facilitates various substitution and elimination reactions characteristic of alkyl halides [10] [13]. The bromine atom serves as an excellent leaving group due to the stability of the bromide anion in solution [10] [11].

Position effects significantly influence the reactivity of the bromo group in this molecule [10]. The terminal location on a primary carbon typically favors bimolecular nucleophilic substitution mechanisms over unimolecular pathways [13]. However, the presence of the bulky tertiary carbon at position 2 may introduce steric hindrance that affects reaction rates and mechanisms [13] [9].

Methoxy Group Characteristics

The methoxy group (-OCH₃) at carbon-4 represents an ether functional group that significantly influences the compound's physical and chemical properties [14]. This alkoxy group consists of a methyl group bound to oxygen through a single covalent bond, creating a characteristic ether linkage [14] [15]. The oxygen atom in the methoxy group possesses two lone pairs of electrons, contributing to the molecule's ability to participate in hydrogen bonding as an acceptor [1].

Electronic effects of the methoxy group include both inductive and resonance contributions [14]. The oxygen atom exhibits higher electronegativity than carbon, creating an inductive electron-withdrawing effect through the sigma bond system [14]. However, when conjugated with aromatic systems, methoxy groups typically act as electron-donating substituents through resonance effects, though this resonance contribution is minimal in aliphatic systems [14].

The methoxy group enhances the compound's lipophilicity, as reflected in the XLogP3-AA value of 2.4 [1] [3]. This increased lipophilic character affects solubility patterns, with the compound likely showing greater solubility in organic solvents compared to more polar compounds [1]. The ether oxygen contributes to the hydrogen bond acceptor count of one, enabling potential interactions with protic solvents or biological systems [1].

Dimethyl Substituents on Carbon-2

The two methyl substituents attached to carbon-2 create a tertiary carbon center with significant steric bulk [9]. These geminal dimethyl groups represent branching points that substantially alter the molecular shape compared to linear alkyl chains [9]. The presence of two methyl groups on the same carbon atom creates what is termed a "gem-dimethyl" substitution pattern [9].

Steric effects dominate the influence of these dimethyl substituents on molecular properties and reactivity [9]. The increased bulk around carbon-2 creates a conformational constraint that may influence the preferred spatial arrangements of the molecule [9] [8]. This steric hindrance can affect the accessibility of nearby functional groups to chemical reagents [9].

The dimethyl substitution pattern contributes to the overall molecular complexity and influences physical properties such as boiling point and viscosity [9]. The branching decreases the efficiency of molecular packing in the liquid state, typically resulting in lower boiling points compared to linear isomers [9]. Additionally, the increased surface area and branching may affect the compound's interaction with biological membranes and proteins [9].

1-Bromo-4-methoxy-2,2-dimethylbutane is an organobromine compound with unique structural features that influence its physicochemical properties. The compound represents a class of alkyl halide ethers with specific physical characteristics derived from both its halogenated and ether functionalities.

Molecular Weight (195.10 g/mol)

The molecular weight of 1-Bromo-4-methoxy-2,2-dimethylbutane is precisely calculated as 195.10 g/mol [1]. This molecular weight places the compound in the category of medium-molecular-weight organic compounds, significantly higher than simple alkyl halides due to the additional methoxy group and branched carbon framework. The molecular formula C₇H₁₅BrO confirms the presence of seven carbon atoms, fifteen hydrogen atoms, one bromine atom, and one oxygen atom [1] .

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 195.10 g/mol | PubChem, computed [1] |

| Molecular Formula | C₇H₁₅BrO | PubChem, computed [1] |

| CAS Number | 1495716-23-8 | Multiple sources [1] [3] [4] |

Melting and Boiling Points

Despite extensive literature searches, specific experimental melting and boiling point data for 1-Bromo-4-methoxy-2,2-dimethylbutane were not found in available sources. However, comparative analysis with structurally related compounds provides insights into expected thermal properties. 1-Bromobutane, a simpler analog with molecular weight 137.04 g/mol, exhibits a melting point of -112°C and boiling point of 101-103°C [5] [6] [7]. Given the additional molecular complexity and higher molecular weight of 1-Bromo-4-methoxy-2,2-dimethylbutane, the boiling point would be expected to be significantly higher, likely in the range of 170-190°C.

The presence of the methoxy group introduces additional intermolecular forces through dipole-dipole interactions, while the branched 2,2-dimethyl structure provides steric effects that could influence both melting and boiling characteristics. Ethers generally exhibit lower boiling points compared to alcohols of similar molecular weight due to the absence of hydrogen bonding capabilities [8] [9].

Density and Specific Gravity

Experimental density and specific gravity values for 1-Bromo-4-methoxy-2,2-dimethylbutane are not reported in the available literature. However, density predictions can be made through comparison with related compounds. 1-Bromobutane demonstrates a density of 1.276 g/cm³ at 20°C [5] [7], while diethyl ether shows a much lower density of 0.714-0.716 g/cm³ [10]. The significant difference reflects the influence of the bromine atom, which substantially increases molecular density due to its high atomic mass.

For 1-Bromo-4-methoxy-2,2-dimethylbutane, the density would likely fall between 1.1-1.2 g/cm³, considering the moderating effect of the ether functionality and the additional carbon framework. The compound would be denser than water but potentially less dense than simple bromoalkanes due to the presence of the oxygen atom and increased molecular volume from the branched structure.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 1-Bromo-4-methoxy-2,2-dimethylbutane. While specific NMR data for this compound were not located in the literature search, the expected spectral characteristics can be predicted based on the molecular structure and comparison with related compounds.

In ¹H NMR spectroscopy, the compound would exhibit distinct signals corresponding to different proton environments. The methoxy group (-OCH₃) would appear as a singlet around 3.3-3.7 ppm, characteristic of methyl groups attached to oxygen [11]. The two equivalent methyl groups attached to the quaternary carbon (2,2-dimethyl) would generate a singlet around 1.0-1.2 ppm due to their identical chemical environment. The CH₂ groups in the carbon chain would appear as multiplets in the aliphatic region (1.2-2.5 ppm), with the brominated carbon showing characteristic downfield shifts.

¹³C NMR analysis would reveal the quaternary carbon bearing the two methyl groups, the methoxy carbon, and the carbon bearing the bromine atom. The carbon attached to bromine typically appears around 30-40 ppm, while the methoxy carbon resonates around 55-60 ppm [12].

Infrared Spectroscopy Analysis

Infrared spectroscopy of 1-Bromo-4-methoxy-2,2-dimethylbutane would display characteristic absorption bands corresponding to specific functional groups. The C-H stretching vibrations would appear in the region 2800-3000 cm⁻¹, with asymmetric and symmetric stretching modes of the methyl and methylene groups. The methoxy group would contribute C-O stretching vibrations around 1000-1300 cm⁻¹, with the characteristic ether C-O-C asymmetric stretch typically observed around 1100-1200 cm⁻¹ [13].

The C-Br bond would exhibit a stretching vibration in the lower frequency region, typically around 500-700 cm⁻¹, though this may be obscured by other vibrations in complex molecules. The presence of the quaternary carbon center would influence the fingerprint region (400-1500 cm⁻¹), providing unique spectroscopic identification characteristics.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry fragmentation of 1-Bromo-4-methoxy-2,2-dimethylbutane would follow predictable pathways based on the molecular structure and the presence of heteroatoms. The molecular ion peak would appear at m/z 195 (for ⁷⁹Br) and 197 (for ⁸¹Br), reflecting the natural isotopic distribution of bromine [14] [15].

Common fragmentation patterns would include loss of the methoxy group (loss of 31 mass units), yielding a fragment at m/z 164/166. The bromine atom's tendency to form stable bromide ions would result in characteristic fragments. Alpha-cleavage adjacent to the ether oxygen would produce fragments containing the methoxy moiety. The branched structure with the quaternary carbon would favor fragmentation patterns that form stable carbocation intermediates [16] [17].

The base peak would likely correspond to a stable fragment such as the methoxy cation (m/z 31) or a rearranged fragment involving the alkyl chain. The presence of both bromine and oxygen heteroatoms would create multiple fragmentation pathways, providing characteristic mass spectral fingerprints for compound identification.

Solubility Parameters

Interaction with Polar Solvents

The solubility of 1-Bromo-4-methoxy-2,2-dimethylbutane in polar solvents is influenced by the presence of the methoxy group, which provides the primary polar functionality in the molecule. The compound would exhibit limited solubility in highly polar protic solvents such as water due to its predominantly hydrocarbon framework and the absence of hydrogen bonding donor capabilities.

In polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, or acetone, the compound would demonstrate moderate solubility. The methoxy group can participate in dipole-dipole interactions with polar solvent molecules, while the bromine atom contributes additional polarizability [18] [19]. The solubility would be intermediate between purely hydrocarbon compounds and more polar functionalized molecules.

Alcohols such as methanol and ethanol would provide moderate solvation through dipole interactions with the ether oxygen, though the large hydrocarbon portion would limit overall solubility. The branched structure with the 2,2-dimethyl substitution would further influence solubility by affecting molecular packing and intermolecular interactions.

Interaction with Non-polar Solvents

1-Bromo-4-methoxy-2,2-dimethylbutane would demonstrate good solubility in non-polar solvents due to its substantial hydrocarbon character. Alkane solvents such as hexane, heptane, and cyclohexane would effectively solvate the compound through van der Waals interactions with the alkyl portions of the molecule [18].

Aromatic solvents including benzene and toluene would provide excellent solvation through π-interactions and favorable entropy of mixing. The compound's molecular structure, with its branched aliphatic framework, would be readily accommodated in non-polar solvent environments. Halogenated solvents such as dichloromethane and chloroform would demonstrate particularly good solvation due to similar polarizability characteristics .

The presence of the bromine atom enhances solubility in non-polar media through increased molecular polarizability and van der Waals interactions. The methoxy group, while polar, does not significantly diminish solubility in non-polar solvents due to its relatively small contribution to the overall molecular dipole.

Partition Coefficients

The partition coefficient behavior of 1-Bromo-4-methoxy-2,2-dimethylbutane reflects its amphiphilic character, with both polar and non-polar structural elements. Standard octanol-water partition coefficients would favor the organic phase due to the compound's predominantly lipophilic character [19] [21].

Partition coefficients between water and various organic solvents would show strong preference for the organic phase, with log P values likely exceeding 2.0. The methoxy group provides limited water solubility, while the bromine atom and hydrocarbon framework strongly favor organic environments. Temperature effects on partition coefficients would be moderate, with slightly increased water solubility at elevated temperatures.

Comparison with structurally related compounds suggests partition behavior similar to medium-chain alkyl ethers with halogen substitution. The branched structure influences partition coefficients by affecting molecular surface area and conformational flexibility, potentially leading to unique selectivity in liquid-liquid extraction applications.

Theoretical Property Predictions

XLogP3-AA Value (2.4) and Implications

The computed XLogP3-AA value of 2.4 for 1-Bromo-4-methoxy-2,2-dimethylbutane provides significant insight into the compound's lipophilicity characteristics [1] [22]. This value, calculated using the XLogP3 algorithm with atom-additive methodology, places the compound in the moderately lipophilic range [23] [24].

The XLogP3-AA algorithm represents an advanced computational approach for predicting octanol-water partition coefficients, incorporating atom-type contributions and correction factors for molecular structure [23]. A value of 2.4 indicates favorable partitioning into lipophilic environments while maintaining sufficient polarity for interaction with biological membranes and polar interfaces [22] [25].

This lipophilicity level suggests potential applications in pharmaceutical chemistry, where compounds with log P values between 1-3 often demonstrate optimal bioavailability characteristics [24] [25]. The value reflects the balance between the lipophilic bromine and alkyl components and the hydrophilic methoxy functionality. Compared to highly lipophilic compounds (log P > 5), this moderate lipophilicity reduces the risk of poor aqueous solubility while maintaining membrane permeability [25] [26].

| Property | Value | Computational Method | Implications |

|---|---|---|---|

| XLogP3-AA | 2.4 | XLogP3 3.0 algorithm [1] | Moderate lipophilicity, favorable for biological applications |

| Hydrogen Bond Donors | 0 | Cactvs computational analysis [1] | No protic hydrogen bonding capability |

| Hydrogen Bond Acceptors | 1 | Cactvs computational analysis [1] | Limited hydrogen bonding acceptor sites |

| Rotatable Bonds | 4 | Cactvs computational analysis [1] | Moderate conformational flexibility |

Hydrogen Bond Donor (0) and Acceptor (1) Characteristics

The computational analysis reveals that 1-Bromo-4-methoxy-2,2-dimethylbutane possesses zero hydrogen bond donor sites and one hydrogen bond acceptor site [1] [27]. This hydrogen bonding profile significantly influences the compound's physicochemical behavior and potential biological interactions.

The absence of hydrogen bond donor capability results from the lack of protic functional groups such as hydroxyl, amino, or carboxyl groups [27] [28]. All hydrogen atoms in the molecule are attached to carbon atoms, which do not provide sufficient polarity for significant hydrogen bonding interactions. This characteristic limits the compound's ability to form hydrogen bonds with protic solvents or biological targets that require donor-acceptor interactions.

The single hydrogen bond acceptor site is located on the oxygen atom of the methoxy group [27]. This oxygen atom possesses lone electron pairs capable of accepting hydrogen bonds from suitable donor molecules. The acceptor capability enables interactions with protic solvents, water molecules, and biological macromolecules containing suitable donor groups [29] [28].

The limited hydrogen bonding capacity (0 donors, 1 acceptor) suggests reduced interaction with highly polar environments and biological systems that rely heavily on hydrogen bonding networks. However, this profile may be advantageous for applications requiring membrane permeability or interaction with lipophilic environments where extensive hydrogen bonding would be detrimental.

Rotatable Bond Analysis (4)

The computational determination of four rotatable bonds in 1-Bromo-4-methoxy-2,2-dimethylbutane provides crucial information about the molecule's conformational flexibility [1] [23]. Rotatable bonds significantly influence molecular properties including solubility, membrane permeability, and binding affinity to biological targets.

The four rotatable bonds include the C-C bonds in the carbon chain and the C-O bond connecting the methoxy group to the main chain [23]. The quaternary carbon center (2,2-dimethyl position) restricts rotation around its attached bonds, reducing the total count compared to linear alkyl chains of similar length. This structural constraint influences the molecule's conformational space and dynamic behavior in solution.

Moderate rotatable bond count (4 bonds) suggests favorable drug-like properties according to Lipinski's Rule of Five and related pharmaceutical guidelines [24]. Compounds with excessive rotatable bonds (>10) often demonstrate poor oral bioavailability due to entropic penalties upon binding to biological targets. The relatively low count for this compound indicates sufficient rigidity for specific molecular recognition while maintaining adequate flexibility for conformational adaptation.

The rotatable bond analysis impacts solubility predictions, as increased conformational flexibility generally correlates with enhanced solubility in various solvents [30]. The compound's four rotatable bonds provide a balance between rigidity and flexibility, potentially offering favorable solubility characteristics across different solvent systems while maintaining structural specificity for targeted applications.